molecular formula C7H5NO4 B041313 4-Hydroxy-3-nitrobenzaldehyde CAS No. 3011-34-5

4-Hydroxy-3-nitrobenzaldehyde

Cat. No. B041313
CAS RN: 3011-34-5
M. Wt: 167.12 g/mol
InChI Key: YTHJCZRFJGXPTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 4-Hydroxy-3-nitrobenzaldehyde has been explored through various chemical reactions, highlighting the compound's adaptability in chemical synthesis. For instance, an improved protocol for its synthesis from 3,5-dinitrobenzoyl chloride has been developed, optimizing the oxime to substrate ratios and achieving high yields (Zhang Wen-jing, 2009).

Molecular Structure Analysis

Studies utilizing density functional theory (DFT) have provided insights into the molecular structure of related compounds, detailing vibrational frequencies, molecular geometry, and intramolecular charge transfers. These analyses contribute to understanding the structural conformations of 4-Hydroxy-3-nitrobenzaldehyde and its analogs, facilitating the interpretation of their physical and chemical behavior (A. Nataraj et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving 4-Hydroxy-3-nitrobenzaldehyde reveal its versatility in forming complex structures and interacting with various reagents. For example, its reaction with nitrosoarenes under gold-catalyzed conditions demonstrates the compound's capacity for 1,4-N,O-functionalizations, highlighting its utility in synthetic chemistry (Balaji S. Kale & Rai‐Shung Liu, 2019).

Physical Properties Analysis

The physical properties of 4-Hydroxy-3-nitrobenzaldehyde, including its vibrational dynamics and molecular docking studies, are crucial for its application in various fields. Quantum computational analysis provides valuable data on these aspects, offering insights into its stability, electronic structure, and potential biological activities (K. Nagarajan et al., 2023).

Scientific Research Applications

  • Asymmetric Aldol Reactions : It is used as a substrate in asymmetric aldol reactions catalyzed by trans-4-hydroxy-(S)-prolinamide, resulting in products with high specific activity and high anti-product yield (Yadav & Singh, 2015).

  • Synthesis of Benzoylquinolines : It contributes to the one-pot synthesis of 3-(2-hydroxybenzoyl)quinolines from 3-[hydroxy(2-nitroaryl)methyl]-4H-chromen-4-ones, expanding the applications of Baylis-Hillman adducts (Basavaiah, Reddy & Rao, 2006).

  • Inhibition of Catechol-O-Methyltransferase : Derivatives like dihydroxynitrobenzaldehydes and hydroxymethoxynitrobenzaldehydes exhibit inhibitory effects on catechol-O-methyltransferase, crucial for medical applications (Pérez et al., 1992).

  • Detection in Pharmaceuticals : It's detectable in chloramphenicol and its pharmaceutical formulations through HPLC-UV derivatization with 3nitrophenylhydrazine hydrochloride, aiding in genotoxic impurity control (Luo et al., 2018).

  • Understanding Chemical Behaviors : Its derivatives like 4-hydroxy-3-methoxy-5-nitrobenzaldehyde help understand the chemical behaviors of compounds like coniferyl alcohol when they interact with NO3 radicals (Liu, Wen & Wu, 2017).

  • Fluorescent Properties : 4-Hydroxy-coumarin derivatives, which include 4-Hydroxy-3-nitrobenzaldehyde structures, exhibit strong blue-green fluorescent characteristics, useful in various applications due to their beneficial properties (Al-Majedy, Ibraheem, Shamel & Al-Amiery, 2021).

  • Catalysis in Organic Reactions : It's involved in reactions catalyzed by cinchona alkaloids for forming -hydroxy phosphate esters with excellent yields and enantiomeric enrichment, crucial for carbon-phosphorus bond formation (Wynberg & Smaardijk, 1984).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

4-hydroxy-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHJCZRFJGXPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184195
Record name 4-Hydroxy-3-nitrobenzaldehyde
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Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-nitrobenzaldehyde

CAS RN

3011-34-5
Record name 4-Hydroxy-3-nitrobenzaldehyde
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Record name 4-Hydroxy-3-nitrobenzaldehyde
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Record name 3011-34-5
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Record name 4-Hydroxy-3-nitrobenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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